N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(dimethylamino)benzamide
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Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(dimethylamino)benzamide is a complex organic compound that features a benzodioxole moiety, a butynyl linker, and a dimethylaminobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(dimethylamino)benzamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the Butynyl Linker: The benzodioxole intermediate is then reacted with a butynyl halide under basic conditions to form the butynyl ether.
Formation of the Dimethylaminobenzamide Group: The final step involves coupling the butynyl ether with 4-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(dimethylamino)benzamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety or the butynyl linker.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole and butynyl groups.
Reduction: Reduced forms of the butynyl linker, potentially forming alkanes.
Substitution: Substituted benzodioxole or butynyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(dimethylamino)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations might be leveraged to design prodrugs or active pharmaceutical ingredients.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure might impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(dimethylamino)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzodioxole moiety could be involved in π-π interactions, while the butynyl linker might facilitate binding to hydrophobic pockets.
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(methylamino)benzamide: Similar structure but with a methylamino group instead of a dimethylamino group.
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(ethylamino)benzamide: Similar structure but with an ethylamino group instead of a dimethylamino group.
Uniqueness
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(dimethylamino)benzamide is unique due to the presence of both the benzodioxole moiety and the butynyl linker, which together provide a distinct combination of electronic and steric properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-22(2)16-7-5-15(6-8-16)20(23)21-11-3-4-12-24-17-9-10-18-19(13-17)26-14-25-18/h5-10,13H,11-12,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSYDQNCPPPFIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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